molecular formula C11H13N3O2S B1442224 N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine CAS No. 1235406-58-2

N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1442224
CAS No.: 1235406-58-2
M. Wt: 251.31 g/mol
InChI Key: PDELYZLIJTWNKT-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,4-dimethoxybenzylamine with thiadiazole derivatives under specific conditions. One common method involves the use of 2,4-dimethoxybenzylamine and 1,3,4-thiadiazole-2-thiol in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzyl ring or the thiadiazole ring are replaced with other groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine can be compared with other thiadiazole derivatives, such as:

  • N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-thiol
  • N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-ylamine
  • N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-carboxamide

These compounds share similar structural features but may differ in their biological activities and applications. The unique properties of this compound, such as its specific interactions with molecular targets, make it a valuable compound for further research and development .

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-15-9-4-3-8(10(5-9)16-2)6-12-11-14-13-7-17-11/h3-5,7H,6H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDELYZLIJTWNKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC2=NN=CS2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2-amino-1,3,4-thiadiazole (3.05 g, 0.0302 mol) and 2,4-dimethoxy-benzaldehyde (4.55 g, 0.0274 mol) in dichloromethane (125 mL) was added chlorotriisopropoxytitanium (16 mL, 0.067 mol) portionwise over 5 minutes. After stirring for 1 hour, sodium triacetoxyborohydride (11.72 g, 0.05530 mol) was added portion wise and stirred for 24 hours. The reaction was quenched with saturated aqueous sodium bicarbonate solution and adjusted to pH 9 with sodium hydroxide (6 N aqueous solution) and extracted with dichloromethane. The combined organic extracts were dried over magnesium sulfate, filtered and concentrated in vacuo. The residue was purified by flash column chromatography eluting with methanol:dichloromethane (gradient 0:1 to 1:9, by volume) to afford the title compound as a white solid, 590 mg, 45% yield.
Quantity
3.05 g
Type
reactant
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4.55 g
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reactant
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125 mL
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16 mL
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catalyst
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11.72 g
Type
reactant
Reaction Step Two
Yield
45%

Synthesis routes and methods II

Procedure details

2,4-Dimethoxybenzaldehyde (771.37 g, 4.64 moles) was added to a suspension of 2-amino-1,3,4-thiadiazole (391.2 g, 3.87 moles) in xylene (5.87 L) and heated to reflux. Dean-Stark apparatus was used to remove the water and the reaction was stirred overnight. After cooling to room temperature, the reaction was further cooled to 5° C. and diluted with 2-methyltetrahydrofuran (2.93 L). Sodium tetrahydroborate (73.17 g, 1.93 moles) was added as a single portion. Methanol (782.8 mL) was then added slowly over 30 minutes, maintaining the temperature below 15° C. After a further 30 minutes water (1 L) was added followed by saturated aqueous sodium hydrogencarbonate solution (1 L) and the mixture stirred at room temperature overnight. The biphasic mixture was diluted with 2-methyltetrahydrofuran and heated to 43° C. to aid dissolution. The layers were separated and the organic layer washed with water (3 L) before concentrating in vacuo. The resulting solid was slurried in heptanes (2.5 L), homogenised, filtered, washed with tert-butylmethyl ether and dried to afford 715 g of the title compound.
Quantity
771.37 g
Type
reactant
Reaction Step One
Quantity
391.2 g
Type
reactant
Reaction Step One
Quantity
5.87 L
Type
solvent
Reaction Step One
Quantity
73.17 g
Type
reactant
Reaction Step Two
Quantity
1 L
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reactant
Reaction Step Three
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0 (± 1) mol
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solvent
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Name
Quantity
1 L
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solvent
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Quantity
782.8 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine (INTERMEDIATE Y) was prepared in a manner analogous to INTERMEDIATE A wherein 1,2,4-thiadiazol-5-amine was replaced with 1,3,4-thiadiazol-2-amine.
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Synthesis routes and methods IV

Procedure details

2,4-Dimethoxybenzaldehyde (771 g, 4.64 mol) was added to a suspension of 2-amino-1,3,4-thiadiazole (391.2 g, 3.87 mol) in xylene (5.87 L) and heated to reflux for 18 hours. Dean-Stark apparatus was used to remove the water. The reaction mixture was cooled to 5° C. and diluted with 2-methyltetrahydrofuran (2.93 L). Sodium tetrahydroborate (73.17 g, 1.93 mol) was added as a single portion. Methanol (782.8 mL) was then added slowly over 30 minutes, maintaining the temperature below 15° C. After a further 30 minutes, water (1 L) was added followed by saturated aqueous sodium bicarbonate solution (1 L) and the mixture stirred at ambient temperature for 18 hours. The biphasic mixture was diluted with 2-methyltetrahydrofuran and heated to 43° C. to aid dissolution. The layers were separated and the organic layer washed with water (3 L) before concentrating in vacuo. The resulting solid was slurried in heptanes (2.5 L), homogenised, filtered, washed with tert-butylmethyl ether and dried to afford the title compound (715 g).
Quantity
771 g
Type
reactant
Reaction Step One
Quantity
391.2 g
Type
reactant
Reaction Step One
Quantity
5.87 L
Type
solvent
Reaction Step One
Quantity
73.17 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Quantity
782.8 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 3
Reactant of Route 3
N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 4
N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 5
N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 6
N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine

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